Cas no 100569-82-2 ([1,1'-Binaphthalene]-2,2'-diyl diacetate)
![[1,1'-Binaphthalene]-2,2'-diyl diacetate structure](https://www.kuujia.com/scimg/cas/100569-82-2x500.png)
100569-82-2 structure
Product name:[1,1'-Binaphthalene]-2,2'-diyl diacetate
[1,1'-Binaphthalene]-2,2'-diyl diacetate Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Binaphthalene]-2,2'-diyl diacetate
- [1,1'-Binaphthalene]-2,2'-diol,2,2'-diacetate
- DL-1,1'-BI(2-NAPHTHYL DIACETATE)
- 1,1'-BI-2-NAPHTHYL DITACETATE
- 2,2'-diacetoxy-1,1'-binaphthyl
- 1,1′-Bi-2-naphthyl diacetate
- (+)-1,1'-Bi-2-NaphtholDiAcetate
- (+/-)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
- (R)-(-)-1,1'-BI-2-NAPHTHOL DIACETATE
- (S)-(+)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
- (-1,1'-Bi-2-Naphthol Deacetate
- DL-1,1'-Bi(2-naphthyl diacetate),98%
- 1,1'-binaphthyl-2,2'-diyl diacetate
- Oprea1_022708
- FT-0642427
- 100569-82-2
- (S)-(+)-1,1-Bi-2-naphthyldiacetate
- METHYL1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE
- SCHEMBL12199931
- 2'-(ACETYLOXY)-[1,1'-BINAPHTHALEN]-2-YL ACETATE
- 1-(2-acetyloxynaphthyl)-2-naphthyl acetate
- AKOS001586920
- NSC515715
- SR-01000396785
- F95123
- 1,1'-binaphthalene-2,2'-diyl diacetate
- FT-0656548
- 12145-93-6
- [1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate
- SR-01000396785-2
- SR-01000396785-1
- 1,1-DIIODOFERROCENE
- NSC-515715
- DTXSID30905594
- Oprea1_430294
- CCG-54649
- ACETIC ACID 2'-ACETOXY-(1,1')BINAPHTHALENYL-2-YL ESTER
- (S)-1,1'-binaphthyl-2,2'-diyl diacetate
-
- Inchi: InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3
- InChI Key: ATCPATYOODPQCO-UHFFFAOYSA-N
- SMILES: C(OC1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1OC(=O)C)(=O)C
Computed Properties
- Exact Mass: 370.12100
- Monoisotopic Mass: 370.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 5.6
- Topological Polar Surface Area: 52.6Ų
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.1610 (rough estimate)
- Melting Point: 107-111 °C(lit.)
- Boiling Point: 460.3°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
- PSA: 52.60000
- LogP: 5.51060
- Solubility: Insoluble in water
[1,1'-Binaphthalene]-2,2'-diyl diacetate Related Literature
-
Yao Tang,Qingkai Yuan,Yu Wang,Sai Zhang,Jia-Yin Wang,Shengzhou Jin,Ting Xu,Junyi Pan,Collin Ray Guilbeau,Alyssa Jenae Pleasant,Guigen Li RSC Adv. 2022 12 29813
100569-82-2 ([1,1'-Binaphthalene]-2,2'-diyl diacetate) Related Products
- 2703770-67-4(5-(2-aminoethyl)(2-phenylethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 943831-11-6((2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid)
- 125572-93-2(Rotigotine Hydrochloride)
- 2649063-16-9(2-(2-isocyanatoethyl)imidazo1,2-apyridine)
- 2680542-20-3(2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride)
- 2171912-93-7(5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopyridine-2-carboxylic acid)
- 1550761-14-2(3-cyclopropylimidazo1,5-apyrimidine-8-carboxylic acid)
- 1805483-84-4(Methyl 3-bromo-2-cyano-6-ethylphenylacetate)
- 2201203-41-8(1,4-dimethyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1806281-23-1(4-(Methylthio)benzo[d]oxazole-2-carboxamide)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent
